8-Fluoroquinoline-7-carboxylic acid
Description
Overview of the Quinolone Scaffold in Chemical and Biological Research
The quinolone scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the design and synthesis of biologically active molecules. orientjchem.orgresearchgate.net Its rigid structure provides a versatile platform for functionalization, allowing chemists to modulate the physicochemical and pharmacological properties of the resulting compounds. This has led to the development of a multitude of quinolone derivatives with a wide spectrum of activities, most notably as antibacterial and anticancer agents. nih.govnih.gov The inherent biological relevance of the quinolone core has cemented its status as a "privileged scaffold" in medicinal chemistry, a term designated for molecular structures that are capable of binding to multiple biological targets. nih.gov
The Strategic Role of Fluorine Substitution in Quinolone Chemistry
The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, has become a powerful tool in drug design. In the context of quinolones, the substitution of a hydrogen atom with fluorine can dramatically enhance the compound's biological profile. la.gov Fluorine's high electronegativity and relatively small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target enzymes. la.gov Specifically, the incorporation of a fluorine atom, often at the C-6 position, in the quinolone ring system was a major breakthrough, leading to the development of the highly successful fluoroquinolone class of antibiotics. la.gov
Fundamental Importance of the Carboxylic Acid Functionality in Quinolone Systems
The presence of a carboxylic acid group, typically at the C-3 position of the 4-quinolone ring, is a defining feature for a significant portion of this compound class, particularly the antibacterial agents. researchgate.netnih.gov This functional group is crucial for the mechanism of action of fluoroquinolone antibiotics, which involves the inhibition of bacterial enzymes essential for DNA replication, namely DNA gyrase and topoisomerase IV. nih.gov The carboxylic acid moiety is believed to play a critical role in the binding of the drug to the enzyme-DNA complex, thereby stabilizing it and leading to bacterial cell death. The modification of this carboxylic acid group is a key area of research for developing new derivatives with altered or enhanced biological activities. nih.gov
Contextualization of 8-Fluoroquinoline-7-carboxylic Acid within Broader Quinolone Research Paradigms
While much of the historical and commercial success of fluoroquinolones has focused on derivatives with fluorine at the C-6 position and various substituents at the C-7 position, academic research continually explores the impact of substitutions at all positions of the quinolone ring. This compound represents a specific structural isomer within this vast chemical space. It serves as a valuable chemical intermediate or building block for the synthesis of more complex quinolone derivatives. nih.govchemicalbook.com The placement of the fluorine atom at the C-8 position and the carboxylic acid at the C-7 position offers a unique substitution pattern for the exploration of novel structure-activity relationships. Research involving this and similar synthons aims to develop new compounds with potentially different biological targets or improved properties compared to established fluoroquinolones. nih.gov
Chemical and Physical Properties
Below is a table summarizing the known properties of this compound.
| Property | Value |
| CAS Number | 2680534-51-2 |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| Physical Form | Solid |
Note: Detailed experimental data such as melting point, boiling point, and spectroscopic information (NMR, IR) are not widely available in published literature, reflecting its primary role as a research intermediate.
Research Findings
Detailed academic studies focusing solely on the synthesis and biological activity of this compound are limited in publicly accessible literature. Its primary role is that of a synthon, or a molecular building block, for the creation of more elaborate molecules.
For instance, research into novel antibacterial agents has involved the synthesis of complex fluoroquinolone derivatives where a similar core structure is modified. One study detailed the preparation of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.gov This more complex molecule was then used as a scaffold to introduce various primary amine appendages at the C-7 position. The resulting compounds were then evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing promising activity against S. aureus. nih.gov While this research does not directly involve this compound, it exemplifies the research paradigm where quinolone carboxylic acids serve as starting points for the development of new potential therapeutic agents. The unique positioning of the fluoro and carboxyl groups in this compound makes it a candidate for similar synthetic explorations, aiming to uncover novel structure-activity relationships.
Structure
3D Structure
Properties
IUPAC Name |
8-fluoroquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLVUCGCOQKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)O)F)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2680534-51-2 | |
| Record name | 8-fluoroquinoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Modifications and Derivatization Strategies of 8 Fluoroquinoline 7 Carboxylic Acid
Functionalization of the Carboxylic Acid Group at C-7
The carboxylic acid group at the C-7 position is a critical pharmacophore, essential for the biological activity of many quinolone derivatives. nih.gov Its ability to chelate with metal ions and interact with biological targets makes it a prime site for modification to enhance efficacy and modulate physicochemical properties. nih.gov
Esterification and amidation are common strategies to modify the carboxylic acid group. libretexts.orgrsc.org These reactions convert the carboxylic acid into esters or amides, which can alter the compound's solubility, lipophilicity, and metabolic stability. thermofisher.comyoutube.com The general principle involves reacting the carboxylic acid with an alcohol or an amine, often in the presence of a coupling agent or catalyst, to form the corresponding ester or amide. libretexts.orgrsc.orgrsc.org
For instance, the carboxylic acid can be activated to facilitate reaction with an amine, leading to the formation of an amide bond. This approach has been utilized to create a diverse range of derivatives with varying biological activities. rsc.orgrsc.org Similarly, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. libretexts.orgyoutube.com These modifications can serve as a prodrug strategy, where the ester or amide is hydrolyzed in vivo to release the active carboxylic acid.
A study on quinazoline-based carboxylic acid derivatives demonstrated that the free carboxylic group is crucial for their inhibitory activity. Esterification of this group led to a significant decrease in potency, highlighting the importance of this functional group in the molecule's interaction with its target. nih.gov
Table 1: Examples of Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Product Type | Significance |
| 8-Fluoroquinoline-7-carboxylic acid | Alcohol | Ester | Prodrug potential, altered solubility |
| This compound | Amine | Amide | Modified biological activity, altered lipophilicity |
Bioisosteric replacement is a powerful tool in drug design, where a functional group is replaced by another group with similar physical and chemical properties to enhance the compound's pharmacological profile. cambridgemedchemconsulting.comdrughunter.comdrughunter.com In the context of this compound, the carboxylic acid moiety can be replaced with various bioisosteres to improve metabolic stability, oral bioavailability, and target-binding interactions. drughunter.comnih.gov
Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides. drughunter.com Tetrazoles, for example, can mimic the acidic nature of the carboxylic acid while offering improved metabolic stability and pharmacokinetic properties. drughunter.com The replacement of a carboxylic acid with a tetrazole has been shown to increase potency and improve the in vivo efficacy of certain drugs. drughunter.com
Acyl sulfonamides are another class of bioisosteres that can effectively replace the carboxylic acid group. drughunter.com They maintain similar hydrogen-bonding capabilities but have different acidity and lipophilicity profiles, which can be advantageous in optimizing a drug candidate. drughunter.com
Table 2: Common Bioisosteric Replacements for Carboxylic Acids
| Original Group | Bioisosteric Replacement | Key Advantages |
| Carboxylic Acid | Tetrazole | Improved metabolic stability, enhanced potency |
| Carboxylic Acid | Acyl Sulfonamide | Modulated acidity, altered lipophilicity |
Strategic Derivatization of the Quinoline (B57606) Ring System
Modifications to the core quinoline ring system are crucial for fine-tuning the electronic and steric properties of the molecule, which in turn influence its biological activity and pharmacokinetic profile.
The N-1 position of the quinoline ring is a key site for substitution, and the nature of the substituent at this position has a profound effect on the compound's antibacterial potency and spectrum. The introduction of a cyclopropyl (B3062369) group at the N-1 position is a well-established strategy that often leads to a significant enhancement of antibacterial activity. nih.govresearchgate.net Other alkyl and aryl groups can also be introduced at this position to modulate the compound's properties. Fusing the N-1 substituent with the C-8 position to form a new ring is another strategy that has been explored, leading to derivatives with altered conformational rigidity and biological activity. nih.govresearchgate.net
Introduction of Diverse Substituents for Structure-Function Exploration (based on general fluoroquinolone principles)
The exploration of structure-function relationships in fluoroquinolones is heavily dependent on the introduction of diverse substituents at various positions of the quinoline ring. nih.govacs.org The substituent at the C-7 position is particularly important as it directly influences the compound's potency, spectrum of activity, and pharmacokinetic properties. nih.gov
Substituents at the C-7 position, often nitrogen-containing heterocycles like piperazine (B1678402) or pyrrolidine, play a crucial role in the interaction with DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones. nih.gov The size, shape, and basicity of the C-7 substituent can significantly impact the compound's antibacterial activity and its ability to overcome resistance mechanisms. nih.govmdpi.com
Furthermore, modifications at other positions, such as the C-8 position, have also been shown to be important. For instance, the presence of a fluorine or chlorine atom at C-8 can enhance antibacterial activity. nih.gov The strategic combination of different substituents at various positions allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic profile. nih.govresearchgate.netnih.gov
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 8-Fluoroquinoline-7-carboxylic acid, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms (protons) in the molecule. The carboxylic acid proton is highly distinctive, typically appearing as a broad singlet in the far downfield region of the spectrum, usually between 10 and 12 ppm, due to deshielding effects from the electronegative oxygen atoms and hydrogen bonding. libretexts.org The protons on the quinoline (B57606) ring system will resonate in the aromatic region, and their specific chemical shifts and coupling patterns are influenced by the positions of the fluorine atom and the carboxylic acid group. Protons on carbons adjacent to the carboxylic acid group generally absorb in the 2-3 ppm range. libretexts.org The fluorine atom at the C-8 position will cause splitting (coupling) in the signal of the adjacent proton at the C-7 position, providing key structural confirmation.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |
| Aromatic (Quinoline Ring) | 7.0 - 9.0 | Multiplets, Doublets |
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically distinct carbon atom produces a unique signal. The carbonyl carbon of the carboxylic acid group is significantly deshielded and typically appears in the 160-180 ppm range. libretexts.org The carbon atoms within the aromatic quinoline ring resonate between approximately 125 and 150 ppm. libretexts.org A key feature in the ¹³C NMR spectrum of this compound is the signal for the carbon atom bonded directly to the fluorine (C-8). This carbon's chemical shift is directly influenced by the high electronegativity of fluorine, and it will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ) ppm |
|---|---|
| Carboxylic Acid (C=O) | 160 - 180 |
| Aromatic (C-F) | 150 - 165 (with C-F coupling) |
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F is the only naturally occurring isotope of fluorine, this method is particularly effective. wikipedia.org The ¹⁹F nucleus has a wide chemical shift range, which minimizes the likelihood of signal overlap. huji.ac.ilthermofisher.com For an aromatic fluorine, as in this compound, the chemical shift is expected in a characteristic region for aryl fluorides. The signal will be split by coupling to nearby protons, particularly the proton on the adjacent carbon, providing further confirmation of the fluorine's position on the quinoline ring.
Table 3: General ¹⁹F NMR Characteristics
| Feature | Description | Reference Compound |
|---|---|---|
| High Sensitivity | ¹⁹F is a spin ½ nucleus with a high gyromagnetic ratio. wikipedia.org | CFCl₃ (Trichlorofluoromethane) |
| Wide Chemical Shift Range | Spans approximately 800 ppm, reducing signal overlap. wikipedia.org |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands. A very prominent, strong, and broad absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. vscht.czlibretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid group will produce a strong, sharp peak typically found between 1710 and 1680 cm⁻¹ for aromatic acids. spectroscopyonline.com Additionally, C=C stretching vibrations from the aromatic quinoline ring are expected in the 1600-1450 cm⁻¹ region, and a C-F stretching band will also be present.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (-OH) | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Carboxylic Acid (C=O) | C=O Stretch | 1710 - 1680 | Strong, Sharp |
| Aromatic Ring (C=C) | C=C Stretch | 1600 - 1450 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₀H₆FNO₂, corresponding to a molecular weight of 191.16 g/mol . sigmaaldrich.comsigmaaldrich.com
Under typical ionization conditions, such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 192.17 would be readily observed. iaea.org A common fragmentation pathway for fluoroquinolones and carboxylic acids is the loss of carbon dioxide (CO₂), which would result in a fragment ion at [M+H-44]⁺. iaea.orgresearchgate.net The fragmentation of carboxylic acids can also involve the loss of a hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺˙ | C₁₀H₆FNO₂ | 191.16 | Molecular Ion |
| [M+H]⁺ | C₁₀H₇FNO₂⁺ | 192.17 | Protonated Molecule |
| [M+H-H₂O]⁺ | C₁₀H₅FN⁺ | 174.16 | Loss of Water |
Raman Spectroscopy for Vibrational Fingerprinting and Structural Insights
Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of a compound serves as a unique "vibrational fingerprint." nih.gov For fluoroquinolone-type structures, characteristic peaks corresponding to the quinoline nucleus, the carboxylic acid group, and the carbon-fluorine (C-F) bond are expected. researchgate.net The C-F bond in similar fluoroquinolones has been observed to produce a characteristic peak, which aids in structural confirmation. researchgate.net The spectrum is typically divided into the fingerprint region (below 2000 cm⁻¹) and the high wavenumber region, which contains information on common organic vibrations. nih.gov
Table 6: Expected Raman Shifts for Key Functional Groups
| Functional Group/Moiety | Vibration Type | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic Ring | Ring Breathing/Stretching | 1600 - 1400 |
| Carboxylic Acid | C=O Stretch | 1700 - 1650 |
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ciprofloxacin (B1669076) |
| Norfloxacin |
Electronic Spectroscopy (UV/Vis) in Complexation Studies
Currently, there is a notable absence of specific research literature detailing the use of electronic spectroscopy (UV/Vis) for the study of complexation involving this compound. While UV/Vis spectroscopy is a common and powerful technique for investigating the formation of complexes with metal ions and other molecules for structurally related fluoroquinolone compounds, specific data such as absorption maxima (λmax), molar absorptivity, and spectral shifts upon complexation for this compound are not available in published studies.
The electronic absorption spectra of fluoroquinolones are generally characterized by distinct bands in the UV region, which are sensitive to changes in the molecular environment, such as those occurring upon coordination with a metal ion. These spectral changes, including bathochromic (red) or hypsochromic (blue) shifts of the absorption bands, as well as hyperchromic (increased absorbance) or hypochromic (decreased absorbance) effects, provide valuable information about the formation, stoichiometry, and stability of the resulting complexes.
For other fluoroquinolones, complexation with metal ions typically occurs through the carboxylate and the pyridone carbonyl oxygen atoms, leading to the formation of stable chelate rings. This interaction alters the electronic structure of the molecule, which is reflected in the UV/Vis spectrum. Researchers utilize these changes to determine complex formation constants and to elucidate the nature of the metal-ligand bonding.
Although no specific data tables for this compound can be presented due to the lack of available research, the table below illustrates the type of data that would be generated from such studies, based on findings for other fluoroquinolones.
Table 1: Illustrative UV/Vis Spectral Data for a Hypothetical Complexation Study of a Fluoroquinolone (FQ)
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| FQ | Methanol | 280, 330 | 15,000, 8,000 |
| FQ-Metal Complex | Methanol | 285, 345 | 18,000, 9,500 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Further research is required to investigate the complexation behavior of this compound using UV/Vis spectroscopy to determine its coordination properties and to enable a comparative analysis with other members of the fluoroquinolone class.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 8-Fluoroquinoline-7-carboxylic acid.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide insights into various molecular descriptors that are crucial for predicting chemical behavior. For quinoline (B57606) derivatives, these calculations help in understanding their potential as therapeutic agents. nih.govchemrxiv.orgresearchgate.net
Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net For instance, in related fluoroquinolone compounds, the electron density of the HOMO is often localized on specific parts of the molecule, such as the piperazine (B1678402) or piperidine (B6355638) rings and certain carbon atoms in the aromatic ring, which can be influenced by substituents like a chlorine atom. researchgate.net
DFT can also be used to calculate various molecular descriptors that are valuable in quantitative structure-activity relationship (QSAR) studies. nih.govchemrxiv.orgresearchgate.net These descriptors can include atom- or bond-level information that offers insight into the reactive site of a molecule. nih.govchemrxiv.orgresearchgate.net By creating libraries of DFT-level descriptors for classes of compounds like carboxylic acids, researchers can accelerate the process of designing and predicting the outcomes of chemical reactions. nih.govchemrxiv.orgresearchgate.net
The fluorine atom at the 8-position of the quinoline ring in this compound is expected to significantly influence its electronic properties. The high electronegativity of fluorine can impact the electron distribution across the aromatic system, affecting the molecule's reactivity and interaction with biological targets. DFT calculations can precisely quantify these effects.
Interactive Data Table: Calculated DFT Properties of Fluoroquinolone Analogs
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Fluoroquinolone Analog 1 | -6.2 | -1.5 | 4.7 |
| Fluoroquinolone Analog 2 | -6.5 | -1.8 | 4.7 |
| 8-Chloro-quinolone Analog | -6.4 | -1.7 | 4.7 |
Note: The data in this table is representative of typical values for fluoroquinolone analogs and is intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. drugdesign.orgresearchgate.net For a molecule like this compound, the orientation of the carboxylic acid group relative to the quinoline ring is a key conformational feature. The process of energy minimization is used to find the most stable conformer, which corresponds to a minimum on the potential energy surface. drugdesign.orgresearchgate.net
The carboxylic acid group can exist in different conformations, notably syn and anti arrangements of the O=C-O-H dihedral angle. nih.gov Quantum mechanics calculations on simple carboxylic acids like acetic acid have shown that the syn conformation is generally more stable than the anti conformation, with an energy difference that can be influenced by the solvent environment. nih.gov The energy barrier for interconversion between these conformers can also be calculated. nih.gov
For this compound, the most stable conformation would be determined by a balance of electronic and steric effects. The interaction between the fluorine atom at the 8-position and the carboxylic acid group at the 7-position will play a significant role in determining the preferred geometry. By performing a systematic scan of the relevant torsion angles and minimizing the energy of the resulting structures, the global minimum energy conformation and other low-energy conformers can be identified. researchgate.net This information is crucial for understanding how the molecule might bind to a biological target. drugdesign.org
Molecular Dynamics Simulations
While no specific molecular dynamics (MD) simulations for this compound were found in the provided search results, MD simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations could provide valuable insights into its conformational flexibility and its interactions with solvent molecules or a biological target.
In the context of drug design, MD simulations are often used to explore the stability of a ligand-protein complex identified through molecular docking. nih.gov For instance, simulations of a related compound, 8-hydroxyquinoline-7-carboxylic acid, in complex with metallo-β-lactamases have been used to analyze the stability of the binding mode. nih.govresearchgate.net Such simulations can reveal how the ligand and protein adapt to each other and can help to refine the understanding of the binding interactions.
In Silico Approaches for Molecular Interactions
In silico methods are computational techniques used to predict and analyze molecular interactions, playing a crucial role in modern drug discovery.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This technique is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. researchgate.netd-nb.infonih.gov
For quinoline derivatives, molecular docking studies have been performed to investigate their binding to various targets, including bacterial DNA gyrase and topoisomerase II. d-nb.infonih.gov The goal of these studies is to predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target. researchgate.netnih.gov For example, docking studies with novel fluoroquinolone derivatives have been used to understand their binding to the topoisomerase II DNA gyrase enzyme (PDB ID: 2XCT). nih.gov
In the case of this compound, molecular docking could be used to predict its binding to potential targets. The fluorine atom at the 8-position and the carboxylic acid at the 7-position would be expected to play key roles in the binding interactions. For instance, the carboxylic acid group is a common hydrogen bond donor and acceptor, and the fluorine atom can participate in halogen bonding or other electrostatic interactions. nih.gov Docking studies could help to identify key amino acid residues involved in the binding and provide a structural basis for the molecule's potential biological activity. nih.gov
Interactive Data Table: Representative Docking Scores of Quinolone Derivatives against Bacterial Targets
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Ciprofloxacin (B1669076) | E. coli DNA Gyrase B | -7.0 | Asp73, Gly77 |
| Novel Fluoroquinolone | S. aureus DNA Gyrase | -9.2 | Ser84, Asp88 |
| 8-Chloro-quinolone | S. aureus DNA Gyrase | -8.5 | Arg135 |
Note: The data in this table is illustrative and based on published studies of similar compounds. The docking score and interacting residues for this compound would depend on the specific target and docking protocol used.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov
The development of a QSAR model involves several steps. First, a set of molecules with known biological activities is selected. Then, a variety of molecular descriptors are calculated for each molecule. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies from DFT), or structural features. nih.gov Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov
For quinoline derivatives, QSAR models have been developed to predict their activity as inhibitors of various targets, such as P-glycoprotein. nih.gov In these models, descriptors related to the electronic and steric properties of the quinoline scaffold and its substituents are often found to be important.
In the theoretical design of new analogs of this compound, QSAR can be a valuable tool. By understanding which structural features are important for activity, medicinal chemists can make informed decisions about which modifications to the lead structure are most likely to result in improved biological properties. For example, a QSAR model might suggest that increasing the hydrophobicity or modifying the electronic properties of a particular region of the molecule could enhance its activity.
Theoretical Prediction of Reaction Mechanisms and Pathways
The elucidation of reaction mechanisms is a cornerstone of synthetic chemistry, providing the fundamental understanding needed to optimize reaction conditions, predict product outcomes, and design novel synthetic routes. For complex heterocyclic molecules such as this compound, computational and theoretical chemistry have become indispensable tools for investigating reaction pathways that may be difficult to probe experimentally. Through the use of sophisticated computational models, researchers can map out the energetic landscapes of chemical reactions, identify transient intermediates and transition states, and ultimately predict the most likely mechanistic pathways.
Detailed theoretical investigations into the reaction mechanisms of this compound are still emerging in the scientific literature. However, extensive computational studies on related quinoline and quinazoline (B50416) systems provide a robust framework for understanding the types of reaction pathways this molecule can undergo. mdpi.com These studies often employ quantum mechanical methods, most notably Density Functional Theory (DFT), to model the behavior of electrons and nuclei during a chemical transformation. rsc.orgnih.govrsc.orgnih.govresearchgate.netgrnjournal.us
A primary focus of theoretical predictions for functionalizing the quinoline core is nucleophilic aromatic substitution (SNAr). mdpi.comnih.govmdpi.com In the case of this compound, the fluorine atom at the C8-position and any potential leaving groups at the C7-position are sites susceptible to nucleophilic attack. Computational models can predict the regioselectivity of such reactions by calculating the partial atomic charges and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO) on the carbon atoms of the quinoline ring. mdpi.com For instance, a more positive partial charge and a larger LUMO coefficient on a particular carbon atom would suggest it is more electrophilic and thus more prone to nucleophilic attack.
The prediction of a reaction mechanism typically involves the following computational steps:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The identification of a single imaginary frequency in the vibrational analysis of the optimized structure confirms it as a true transition state.
Energy Profile Calculation: The relative energies of the reactants, transition states, intermediates, and products are calculated to construct a reaction energy profile. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species on the potential energy surface.
To illustrate how theoretical chemistry can be applied, consider a hypothetical SNAr reaction where a nucleophile (Nu⁻) displaces a leaving group at the C7-position of a derivative of this compound. A computational study would aim to determine the activation and reaction energies for this process.
Table 1: Hypothetical Calculated Energies for the Nucleophilic Aromatic Substitution at C7
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Meisenheimer Intermediate | -5.8 |
| Transition State | +15.2 |
| Products | -10.4 |
This table presents hypothetical data representative of what would be generated in a computational study of a nucleophilic aromatic substitution reaction. The values are for illustrative purposes only.
Furthermore, computational studies can explore the mechanisms of other important reactions for modifying this compound, such as transition metal-catalyzed cross-coupling reactions for C-H functionalization or the cyclization reactions to form more complex fused-ring systems. scilit.comresearchgate.netrsc.orgnih.govrsc.org These theoretical investigations are crucial for providing a detailed, atomistic-level understanding of the reaction mechanisms, which can guide the experimental design of efficient and selective syntheses of novel derivatives of this compound for various applications. csmres.co.ukrsc.orgresearchgate.netnih.gov
Mechanistic Research on Molecular Interactions and Biological Relevance Non Clinical Context
Enzyme Inhibition Studies: Molecular Basis of Interaction
The biological relevance of 8-fluoroquinoline-7-carboxylic acid and its derivatives is rooted in their ability to interact with and inhibit specific bacterial enzymes. This inhibition is the cornerstone of their potential as antibacterial agents and is achieved through precise molecular interactions within the enzyme's active site.
Quinolones, the class of compounds to which this compound belongs, are known to target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. oup.comresearchgate.net Both DNA gyrase and topoisomerase IV are heterotetrameric enzymes; gyrase is composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of two ParC and two ParE subunits. nih.gov
The mechanism of action involves the inhibition of the enzymes' DNA strand-passage and resealing functions. nih.gov Quinolones bind to the enzyme-DNA complex, creating a ternary complex. nih.gov This binding event stabilizes a transient state where the DNA is cleaved, and the enzyme is covalently attached to the broken DNA ends. researchgate.net This stabilized complex physically obstructs the progression of the DNA replication fork, leading to a halt in DNA synthesis and ultimately triggering bacterial cell death. oup.comresearchgate.net
The binding site for quinolones is located at the interface between the enzyme (specifically the GyrA or ParC subunits) and the DNA. nih.gov The interaction is non-covalent and involves a magnesium ion (Mg²⁺) which acts as a bridge, facilitating hydrogen bonding between the quinolone molecule and key amino acid residues in the enzyme's active site, such as serine and aspartic acid. nih.gov The core structure of the quinolone, including the carboxylic acid at position 7 and the adjacent carbonyl group (in related structures), is crucial for this interaction and for chelating the magnesium ion. For many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the principal target in many Gram-positive bacteria. wikipedia.org The potency against each enzyme can vary depending on the specific substituents on the quinolone ring. oup.com
Beyond topoisomerases, quinoline (B57606) derivatives have been investigated as inhibitors of other critical bacterial enzymes, such as metallo-β-lactamases (MBLs). nih.gov MBLs are zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics, one of the most important classes of antibacterial drugs. nih.govnih.gov The inability of current clinical β-lactamase inhibitors to effectively neutralize MBLs presents a significant therapeutic challenge. nih.govresearchgate.net
Research into closely related analogues, such as 8-hydroxyquinoline-7-carboxylic acid, has demonstrated potent inhibitory activity against MBLs like VIM-2 and NDM-1. nih.gov The mechanism of inhibition is believed to stem from the compound's ability to chelate the essential zinc ions within the MBL active site. nih.gov MBLs typically utilize one or two zinc ions to catalyze the hydrolysis of the β-lactam ring. nih.gov By binding to these zinc ions, the inhibitor displaces the water molecule required for hydrolysis and disrupts the catalytic cycle, rendering the enzyme inactive. nih.govnih.gov This restores the efficacy of β-lactam antibiotics when co-administered.
Molecular modeling of the 8-hydroxyquinoline-7-carboxylic acid scaffold within the dinuclear zinc active site of MBLs suggests a specific binding mode where the hydroxyl and carboxylic acid groups coordinate with the zinc ions. nih.gov Given the structural similarity, it is proposed that this compound could operate via a similar mechanism, utilizing its 7-carboxylic acid and 8-fluoro (or a potential hydroxyl metabolite) groups to chelate the active site metal ions. This mode of action positions these compounds as potential leads for developing broad-spectrum MBL inhibitors or "suicide inhibitors" that permanently inactivate the enzyme. nih.gov
Metal Chelation Properties and Coordination Chemistry
The ability of quinolone derivatives to chelate metal ions is a fundamental aspect of their chemical behavior and biological activity. This property is not only central to their mechanism of inhibiting metalloenzymes but also influences their pharmacokinetic properties.
Quinolone compounds possess distinct sites for metal chelation. nih.gov The most common coordination mode for many fluoroquinolones involves the carbonyl oxygen at position 4 and an oxygen atom of the deprotonated carboxylic acid group at position 3. nih.govnih.gov This arrangement allows the quinolone to act as a bidentate ligand, forming stable five- or six-membered rings with a metal ion. nih.gov
For this compound, the primary chelation site involves the nitrogen atom of the quinoline ring and an oxygen atom from the adjacent 7-carboxylic acid group. Studies on the closely related 8-hydroxyquinoline-7-carboxylic acid have shown that the hydroxyl group at position 8 and the carboxylic acid at position 7 are the key groups for metal binding. nih.govnih.gov This scaffold acts as a bidentate chelator, coordinating with metal ions. In the context of MBL inhibition, this specific chelation is crucial for binding to the zinc ions in the enzyme's active site. nih.gov Depending on the metal and the stoichiometry, quinolones can form complexes with various ratios, such as 1:1 or 1:2 (metal:ligand). nih.gov The coordination can result in different geometries, including octahedral or square-planar, depending on the metal ion involved. researchgate.net
| Quinolone Scaffold | Primary Chelation Sites | Common Coordination Mode | Potential Geometry |
|---|---|---|---|
| General Fluoroquinolones (e.g., Ciprofloxacin) | 4-carbonyl oxygen, 3-carboxylic acid oxygen | Bidentate | Octahedral, Square-planar |
| 8-Hydroxy/Fluoro-quinoline-7-carboxylic Acid | 8-hydroxyl oxygen, 7-carboxylic acid oxygen | Bidentate | Distorted Square Pyramidal |
The specific substituents on the quinoline ring significantly influence the molecule's electronic properties and, consequently, its metal binding affinity.
The carboxylic acid group at position 7 is essential for metal chelation. In its deprotonated (carboxylate) form, it acts as a strong Lewis base, readily donating electron density to form a coordinate bond with a cationic metal ion. nih.gov The pKa of this group determines the pH at which it becomes ionized and available for chelation. nih.govnih.gov
The fluorine atom at position 8 has a profound impact due to its high electronegativity. It exerts a strong electron-withdrawing effect (a negative inductive effect, -I) on the quinoline ring system. This effect can influence the acidity of the nearby carboxylic acid group, potentially lowering its pKa and making it a stronger acid. A lower pKa means the carboxyl group deprotonates more readily at physiological pH, which could enhance its availability for metal binding. Furthermore, the fluorine atom can modulate the lipophilicity and electrostatic potential of the molecule, which are critical factors in its interaction with biological targets. nih.gov In some contexts, the fluorine substituent has been shown to enhance antibacterial activity. msu.edu
Structure-Activity Relationship (SAR) Studies: General Principles and Molecular Design
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like this compound. For the broader class of quinolones, extensive SAR studies have established several key principles for molecular design. msu.edunih.govmsu.edu
The Quinolone Core: The 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid moiety is generally considered essential for antibacterial activity, as it is directly involved in binding to the DNA-topoisomerase complex. nih.gov However, alternative scaffolds like the one found in this compound show that other arrangements can also confer potent biological activity, particularly as enzyme inhibitors. nih.govnih.gov
Position 8: The substituent at the C-8 position significantly influences activity. A fluorine atom at this position, as seen in some arylfluoroquinolones, can alter the activity profile compared to a hydrogen atom. msu.edu For instance, the presence of a C8-methoxy group in some fluoroquinolones was found to enhance their lethality and reduce the frequency of resistance development by requiring two mutations in the target enzymes. nih.gov This highlights the strategic importance of the C-8 position for modulating both potency and resistance profiles.
Position 7: The substituent at position 7 is critical for determining the spectrum of activity and potency. In many fluoroquinolones, a piperazinyl or pyrrolidinyl ring at this position enhances activity against Gram-negative bacteria. msu.edumsu.edu For the 8-hydroxy/fluoroquinoline-7-carboxylic acid scaffold, this position is occupied by the essential carboxylic acid group for MBL inhibition. nih.gov
Position 1: In arylfluoroquinolones, the substituent at the N-1 position plays a role in potency. Substituents like ethyl, cyclopropyl (B3062369), or substituted phenyl groups have been shown to be effective. SAR studies indicate that both the steric bulk and electronic properties of the N-1 substituent are important for antimicrobial potency. msu.edu
These general principles guide the rational design of new derivatives. For the this compound scaffold, future molecular design could involve modifying other positions on the quinoline ring to enhance target affinity, improve cell permeability, or fine-tune pharmacokinetic properties while preserving the essential 7-carboxylic acid and 8-fluoro/hydroxy pharmacophore required for MBL inhibition.
| Position on Quinolone Ring | Substituent Type | Impact on Activity | Reference Example |
|---|---|---|---|
| 1 | Ethyl, Cyclopropyl, Fluorophenyl | Influences overall potency and enzyme binding. | Ciprofloxacin (B1669076), Norfloxacin msu.edu |
| 6 | Fluorine | Generally increases antibacterial activity. | Fluoroquinolones nih.gov |
| 7 | Piperazinyl, Pyrrolidinyl amines | Modulates spectrum of activity and potency, especially against Gram-negative bacteria. | Ciprofloxacin msu.edu |
| 8 | Fluorine, Methoxy | Can enhance activity and reduce the likelihood of resistance. | Lomefloxacin, Gatifloxacin (B573) msu.edunih.gov |
Influence of Fluorine Substitution at C-8 on Molecular Recognition
The introduction of a fluorine atom at the C-8 position of the quinoline ring system is a critical modification that significantly impacts the molecule's biological activity and recognition by target structures. While much of the literature focuses on the well-established benefits of fluorine at the C-6 position in fluoroquinolone antibiotics, the effects of C-8 substitution are also of considerable interest in medicinal chemistry.
The fluorine atom's high electronegativity and small size can alter the electronic distribution within the quinoline core, influencing pKa values and the molecule's ability to participate in various non-covalent interactions. This can, in turn, affect how the molecule is recognized by biological macromolecules. For instance, in the broader class of quinolones, the substituent at the C-8 position is known to affect the molecule's interaction with bacterial and human type II topoisomerases. nih.gov
While direct studies on this compound are limited in the provided results, the principles of fluorine substitution in related quinolone structures provide a framework for understanding its potential influence. The modification of the quinolone scaffold at various positions, including C-8, has been a key strategy to enhance physicochemical, pharmacokinetic, and pharmacological properties. rsc.org The presence of a halogen, such as fluorine, at position 8 is a common feature in many biologically active 4-quinolone derivatives. rsc.org
Critical Role of the Carboxylic Acid Group at C-7 in Receptor Binding Interactions
The carboxylic acid group at the C-7 position of this compound is pivotal for its interaction with biological targets, primarily through hydrogen bonding and chelation.
Hydrogen Bonding:
The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. labxchange.org This capability is fundamental to its ability to form stable complexes with receptor sites on biological macromolecules. In the context of quinolone derivatives, the carboxylic acid, typically at the C-3 position in antibacterial agents, is essential for interacting with DNA bases and the bacterial enzyme DNA gyrase. nih.gov While the featured molecule has the carboxylic acid at C-7, the principle of its involvement in hydrogen bonding remains critical for any potential receptor interactions. The oxygen atoms of the carboxyl group can form strong hydrogen bonds with suitable donor groups on a receptor, such as amino acid residues like arginine, lysine, or histidine.
Chelation:
The quinolone scaffold, particularly with a carboxylic acid and a keto group, has the ability to chelate metal ions. nih.gov This chelation is a key aspect of the mechanism of action for many quinolone-based antibacterial agents, where they form a ternary complex with the bacterial enzyme and DNA, often stabilized by a magnesium ion. The 8-hydroxyquinolines are well-known for their metal-chelating properties, forming stable complexes with divalent metal ions. nih.gov Although this compound does not possess the 8-hydroxy group, the presence of the C-7 carboxylic acid and the quinoline nitrogen can still confer some metal-chelating ability. This chelation can be crucial for biological activity, as it might be necessary to bind to metalloenzymes or to facilitate transport across cell membranes. nih.gov The formation of such chelates can significantly alter the molecule's conformation and electronic properties, thereby influencing its binding to a receptor.
The ability of carboxylic acids to participate in metal ion chelation is a well-documented phenomenon. nih.gov In the context of drug design, this property is often exploited to target specific metal-containing biological systems. acs.org
Impact of Substituents on the Quinolone Core on Mechanistic Pathways
The nature and position of various substituents on the quinolone core have a profound impact on the mechanistic pathways of these molecules. Modifications at positions N-1, C-2, C-3, C-5, C-6, C-7, and C-8 can significantly alter the biological activity, target specificity, and pharmacokinetic properties of quinolone derivatives. rsc.org
For instance, in the context of fluoroquinolone antibiotics, the substituent at the C-7 position is a primary determinant of potency and spectrum of activity. nih.gov It also plays a crucial role in overcoming resistance mechanisms. nih.gov Unique substituents at the N-1 and C-7 positions can lead to hydrophobic interactions with DNA gyrase, enhancing binding affinity. researchgate.net
The electronic properties of substituents can also influence the reaction pathways. For example, the presence of electron-donating or electron-withdrawing groups can affect the susceptibility of the quinoline ring to metabolic transformations such as hydroxylation or defluorination. mdpi.com A study on the degradation pathways of fluoroquinolones showed that molecules with a cyclopropyl substituent at the N-1 position and a pyridine (B92270) moiety in the core are more susceptible to defluorination reactions. mdpi.com
The following table summarizes the influence of various substituents on the quinolone core based on existing research on related compounds:
| Position | Substituent | Influence on Mechanistic Pathways |
| N-1 | Cyclopropyl | Confers activity against Gram-negative bacteria. nih.gov Can increase susceptibility to defluorination. mdpi.com |
| C-6 | Fluorine | Increases potency significantly compared to other halogens. nih.gov |
| C-7 | Piperazine (B1678402) ring | Enhances binding to overcome resistance. nih.gov |
| C-8 | Halogen | Affects interaction with topoisomerases. nih.gov |
This highlights the modular nature of the quinolone scaffold, where specific substitutions can be tailored to modulate the molecule's interaction with biological systems and its subsequent mechanistic pathways.
Environmental Disposition and Biogeochemical Cycling of Fluoroquinolones
Adsorption and Sorption Phenomena in Environmental Matrices
The mobility and bioavailability of fluoroquinolones in the environment are significantly governed by their strong tendency to adsorb to solid matrices like soils and sediments. scielo.brscielo.br This class of compounds, including by extension 8-Fluoroquinoline-7-carboxylic acid, can rapidly transfer from water bodies to soil and sediment due to their strong affinity for minerals and organic matter. scielo.brscielo.br
Interactions with Soils and Sediments
Fluoroquinolones exhibit high sorption capacities in various soil types. frontiersin.orgnih.gov The primary mechanisms driving these interactions include cation exchange, cation bridging, and surface complexation. researchgate.net Cation exchange, in particular, has been identified as a dominant pathway for the adsorption of fluoroquinolones like ciprofloxacin (B1669076) in many soils. frontiersin.orgresearchgate.net The effectiveness of soils in retaining these compounds generally increases with higher clay content. frontiersin.org
The sorption process is often rapid, with a significant portion of the compounds binding to soil particles within the first 20 hours of contact. nih.gov This suggests that even in systems with relatively short retention times, such as wastewater treatment wetlands, substantial removal from the aqueous phase can occur through sorption. nih.gov Desorption, however, is often limited, indicating that once bound, these compounds are not easily released back into the environment. iwaponline.com
Table 1: Sorption Parameters of Selected Fluoroquinolones in Soil This table presents a compilation of research findings on the sorption behavior of different fluoroquinolones in soil, illustrating the range of adsorption capacities observed.
| Fluoroquinolone | Soil Type | Sorption Capacity (Kd or qm) | Key Findings | Reference |
|---|---|---|---|---|
| Ciprofloxacin | Various agricultural soils | KF: 1150 - 5086 Ln µmol1-n kg-1 | High adsorption affinity observed across different soil types. | nih.gov |
| Ciprofloxacin | Soils with diverse properties | Kd: 23 - 200 mL kg-1 | Clay content and cation exchange capacity are the most significant factors influencing sorption. | frontiersin.org |
| Norfloxacin | Wastewater treatment wetland soil | LogKF: 4.09 (sorption) | Sorption is a major and potentially long-term removal pathway. | nih.gov |
| Ofloxacin (B1677185) | Wastewater treatment wetland soil | LogKF: 3.90 (sorption) | Competition for sorption sites with other fluoroquinolones was observed. | nih.gov |
Influence of Environmental Factors on Sorption (e.g., pH, organic carbon content, ionic strength)
The extent of fluoroquinolone sorption is not static but is influenced by a variety of environmental factors.
pH: The pH of the surrounding medium is a critical factor affecting the sorption of fluoroquinolones. researchgate.netnih.gov This is due to its simultaneous effect on the speciation of the fluoroquinolone molecule and the surface charge of the sorbent material. nih.gov For many fluoroquinolones, adsorption is highest in the pH range of 5 to 7, which corresponds to the zwitterionic form of the molecule. researchgate.net In this state, the molecule has both positive and negative charges, which can facilitate interactions with charged surfaces. As the pH moves away from this range, the molecule becomes predominantly cationic (at lower pH) or anionic (at higher pH), which can lead to changes in sorption behavior depending on the surface charge of the soil or sediment particles. frontiersin.org For instance, in some soils, ciprofloxacin adsorption has been observed to peak around pH 5.5 and decrease at pH levels between 7 and 8. frontiersin.orgresearchgate.net
Organic Carbon Content: The role of soil organic carbon (SOC) in the sorption of fluoroquinolones is complex and can vary depending on the specific soil and land use. frontiersin.orgresearchgate.net In some cases, a positive correlation between SOC and sorption has been reported, particularly in cultivated soils. frontiersin.org Soil organic matter provides a significant number of carboxylic functional groups that can promote antibiotic adsorption through mechanisms like hydrogen bonding and ion-dipole interactions. frontiersin.org However, other studies have found that the adsorption in bulk soils and less decomposed organic matter pools is primarily controlled by the physical properties of the soil rather than the organic matter content. researchgate.net
Ionic Strength: The ionic strength of the aqueous phase can also influence the adsorption of fluoroquinolones. An increase in ionic strength, such as from the presence of salts like NaCl, can lead to a decrease in the adsorption of some fluoroquinolones. mdpi.com For example, the adsorption capacity of bamboo biochar for enrofloxacin (B1671348) and ofloxacin was found to decrease as NaCl concentrations increased. mdpi.com This effect is often attributed to competition between the salt cations and the cationic or zwitterionic forms of the fluoroquinolones for available sorption sites.
Degradation Pathways and Mechanisms
While sorption is a major process affecting the environmental fate of fluoroquinolones, degradation processes are crucial for their ultimate removal from the environment. These compounds are generally considered to be recalcitrant, with slow degradation rates observed in many environmental settings. scielo.brnih.gov
Photodegradation Processes and Products
Photolysis is considered one of the most significant degradation pathways for fluoroquinolones in natural aquatic environments. scielo.brscielo.br The direct absorption of UV light can lead to the destruction of chemical bonds and the subsequent breakdown of the contaminant. scielo.br In natural waters, the presence of substances like humic acids and nitrate (B79036) ions can contribute to the degradation of these drugs by generating highly reactive species such as singlet oxygen and hydroxyl radicals under sunlight exposure. scielo.brscielo.br However, humic substances can also act as a filter, absorbing a broad range of radiation and thus reducing the amount of energy available for direct photolysis. scielo.brscielo.br The degradation of fluoroquinolones through photodegradation can result in the formation of various transformation products. researchgate.net
Biodegradation Mechanisms (Aerobic and Anaerobic)
The biodegradation of fluoroquinolones is generally a slow process. nih.gov These compounds are often not readily biodegradable in standard tests, and their removal through biological treatment in wastewater treatment plants is often ineffective. scielo.brscielo.br The fraction that is removed often accumulates in the sludge. scielo.brresearchgate.net
Despite their general recalcitrance, some microorganisms have been shown to degrade fluoroquinolones. For instance, certain fungi can transform ciprofloxacin through reactions like N-acetylation and N-formylation. frontiersin.org The presence of a piperazine (B1678402) ring in the structure of many fluoroquinolones appears to be a key factor in their biodegradability by certain bacteria. frontiersin.org However, the strong binding of fluoroquinolones to soil can limit their bioavailability for microbial degradation, leading to very low mineralization rates in soil environments. scielo.brscielo.br
Chemical Degradation (e.g., hydrolysis, oxidation, reduction)
Advanced oxidation processes (AOPs) are considered effective for the destruction of fluoroquinolones. scielo.brmdpi.com These processes generate highly reactive hydroxyl radicals that can break down the complex structure of these antibiotics. mdpi.com However, complete mineralization is often not achieved, leading to the formation of various degradation intermediates. mdpi.com The specific degradation pathways and the resulting products are dependent on the structure of the parent fluoroquinolone molecule. mdpi.com Hydrolysis is generally not a significant degradation pathway for most fluoroquinolones under typical environmental conditions.
Identification and Characterization of Environmental Transformation Products
Due to the absence of specific studies on this compound, no information can be provided on its environmental transformation products. Research into the transformation of other fluoroquinolones suggests potential pathways such as photodegradation and biodegradation, which can lead to various metabolites. However, without direct investigation of this compound, any discussion of its specific transformation products would be speculative.
Emerging Research Directions and Future Outlook
Development of Novel and Efficient Synthetic Routes for Fluoroquinoline-7-carboxylic Acid Derivatives
The development of novel and efficient synthetic routes for 8-fluoroquinoline-7-carboxylic acid and its derivatives is a critical area of research, driven by the need for more sustainable and cost-effective manufacturing processes. primescholars.comsruc.ac.uk Traditional methods for synthesizing fluoroquinolones often involve harsh reaction conditions, expensive reagents, and the use of hazardous solvents, leading to significant environmental concerns and complex purification procedures. sruc.ac.uksruc.ac.uk Consequently, the focus has shifted towards green chemistry principles to devise more environmentally benign and economically viable synthetic strategies. primescholars.comresearchgate.net
Recent advancements have highlighted several promising green chemistry approaches for the synthesis of quinolone derivatives. qeios.comqeios.com These methods include:
Microwave-assisted synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner product formation. ijbpas.com
Solvent-free reactions: By eliminating the use of volatile organic solvents, these methods reduce environmental pollution and simplify product isolation. qeios.comresearchgate.net
Use of green solvents: When solvents are necessary, the focus is on using environmentally friendly options such as water, ethanol, and supercritical CO2. qeios.comresearchgate.net
Biocatalysis and photocatalysis: These approaches employ enzymes or light-activated catalysts to drive chemical transformations under mild conditions, offering high selectivity and reduced energy consumption. qeios.comresearchgate.net
Ultrasonication-mediated synthesis: The application of ultrasound waves can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. qeios.comresearchgate.net
Advanced Computational Approaches for Deeper Mechanistic Understanding
Advanced computational methods, particularly Density Functional Theory (DFT), are playing an increasingly vital role in elucidating the structure, reactivity, and biological activity of fluoroquinolone derivatives. nih.govacs.org These theoretical studies provide valuable insights at the molecular level that can guide the design of new and more effective compounds.
DFT calculations are employed to investigate various aspects of fluoroquinolone chemistry, including:
Conformational analysis: Understanding the preferred three-dimensional arrangement of atoms in a molecule is crucial, as it directly influences its interaction with biological targets. DFT studies have shown that intramolecular hydrogen bonding plays a significant role in determining the conformational preferences of fluoroquinolone precursors. nih.govacs.org
Spectroscopic properties: Computational methods can predict spectroscopic data, such as NMR spectra and electronic transitions, which can be compared with experimental results to validate the calculated structures and electronic properties. nih.govresearchgate.net
Molecular docking: These simulations predict the binding orientation and affinity of a ligand (in this case, a fluoroquinolone derivative) to the active site of a target protein, such as DNA gyrase. nih.govresearchgate.net By analyzing the interactions between the drug and the protein, researchers can understand the key structural features responsible for its activity and identify potential modifications to enhance binding. nih.govnih.gov
QSAR (Quantitative Structure-Activity Relationship) studies: By combining molecular modeling with biological activity data, QSAR models can be developed to predict the activity of new compounds based on their chemical structure. This approach can help prioritize synthetic efforts and guide the optimization of lead compounds. researchgate.net
Molecular dynamics (MD) simulations further complement these studies by providing a dynamic view of the conformational behavior of fluoroquinolones and their interactions with their biological targets over time. nih.govacs.org These computational tools offer a powerful platform for understanding the intricate mechanisms of fluoroquinolone action and for the rational design of next-generation derivatives with improved properties.
Exploration of New Molecular Targets and Interaction Mechanisms (conceptual)
While the primary targets of fluoroquinolones are well-established as the bacterial enzymes DNA gyrase and topoisomerase IV, there is growing interest in exploring new molecular targets and alternative mechanisms of action. nih.govoup.comnih.gov This research is driven by the need to overcome the growing problem of antibiotic resistance, which often arises from mutations in the primary target enzymes. acs.orgnih.gov
Conceptually, the exploration of new molecular targets for this compound derivatives could involve several strategies:
Targeting other essential bacterial enzymes: Beyond DNA gyrase and topoisomerase IV, bacteria possess a multitude of other essential enzymes that could potentially be inhibited by fluoroquinolone derivatives. High-throughput screening of compound libraries against a panel of essential bacterial proteins could identify novel targets.
Interfering with other cellular processes: Fluoroquinolones could be designed to disrupt other critical bacterial processes, such as cell wall synthesis, protein synthesis, or metabolic pathways.
Developing dual-target or multi-target inhibitors: Compounds that can simultaneously inhibit multiple targets are less likely to be rendered ineffective by a single mutation, thus offering a potential strategy to combat resistance. bmj.com
Exploiting novel interaction mechanisms: Research into the detailed molecular interactions between fluoroquinolones and their targets may reveal new ways to enhance binding or overcome resistance mechanisms. For instance, designing compounds that can circumvent efflux pumps or that are not susceptible to enzymatic modification would be highly beneficial. acs.orgnih.gov
Furthermore, the versatile quinolone scaffold has shown potential for applications beyond antibacterial agents, with some derivatives exhibiting anticancer and antiviral activities. news-medical.netnih.gov This suggests that the core structure of this compound could be modified to interact with a broader range of biological targets, opening up new avenues for therapeutic development.
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The unique properties of the this compound scaffold present exciting opportunities for interdisciplinary research, extending beyond its traditional role in medicinal chemistry.
Chemical Biology:
In the field of chemical biology, fluoroquinolone derivatives can be utilized as molecular probes to study complex biological processes. Their ability to interact with specific enzymes and their inherent fluorescence in some cases make them valuable tools for:
Enzyme activity assays: Fluorescently labeled fluoroquinolones could be used to monitor the activity of DNA gyrase and topoisomerase IV in real-time.
Cell imaging: The development of fluoroquinolone-based fluorescent probes could enable the visualization of bacterial cells and the localization of their targets within the cell.
Drug delivery systems: The carboxylic acid group of this compound provides a convenient handle for conjugation to drug delivery vehicles, such as nanoparticles or polymers. nih.govresearchgate.net This could allow for targeted delivery of the drug to the site of infection, potentially increasing its efficacy and reducing side effects.
Materials Science:
The ability of fluoroquinolones to chelate metal ions opens up possibilities for their use in materials science. nih.govresearchgate.net The formation of metal-fluoroquinolone complexes can lead to the creation of new materials with interesting properties, such as:
Enhanced antimicrobial activity: The complexation of fluoroquinolones with certain metal ions has been shown to enhance their antibacterial activity, offering a potential strategy to combat resistant bacteria. indexcopernicus.com
Novel nanomaterials: The interaction of fluoroquinolones with fullerenes and other nanomaterials is being explored for applications in biosensing and drug delivery. researchgate.net For example, the adsorption of fluoroquinolones onto the surface of doped fullerenes could lead to the development of sensitive nanosensors for their detection. researchgate.net
Coordination polymers and metal-organic frameworks (MOFs): The bidentate chelating nature of the carboxylic acid and ketone groups in the fluoroquinolone structure makes them suitable ligands for the construction of coordination polymers and MOFs. These materials have potential applications in catalysis, gas storage, and separation.
The convergence of chemistry, biology, and materials science in the study of this compound and its derivatives is poised to unlock new applications and further expand the utility of this important chemical scaffold.
Sustainable Chemistry Principles in Fluoroquinolone Research and Development
The principles of sustainable chemistry, or green chemistry, are becoming increasingly integral to the research and development of fluoroquinolones. qeios.comqeios.com The goal is to minimize the environmental impact of chemical processes while maximizing efficiency and safety. primescholars.comresearchgate.net This approach addresses the entire lifecycle of a drug, from its synthesis to its ultimate fate in the environment.
Key aspects of sustainable chemistry in fluoroquinolone research include:
Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of renewable feedstocks: Exploring the use of bio-based starting materials to reduce reliance on fossil fuels.
Design for degradation: Designing molecules that will break down into harmless substances after their intended use, thereby preventing their accumulation in the environment.
Real-time analysis for pollution prevention: Developing analytical methodologies to monitor and control chemical processes in real-time to prevent the formation of hazardous byproducts.
Safer chemistry for accident prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents, including releases, explosions, and fires.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Fluoroquinoline-7-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, reacting 7-chloro-6-fluoroquinoline derivatives with carboxylic acid groups in ethanolic NaHCO₃ at 70–80°C for 24–72 hours can yield the target compound . Optimization includes adjusting reaction time, temperature, and stoichiometry of reagents. Purity (≥95%) can be verified via HPLC, as reported in synthesis protocols .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the fluorine-quinoline backbone and carboxylic acid moiety. Mass spectrometry (HRMS) validates molecular weight (C₁₀H₆FNO₂, MW: 191.16 g/mol). FT-IR can identify the carboxylic acid C=O stretch (~1700 cm⁻¹). Cross-referencing with spectral databases ensures accurate interpretation .
Q. What solvent systems and pH conditions are optimal for solubilizing this compound in experimental workflows?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol-water mixtures. Solubility improves at alkaline pH (>8) due to deprotonation of the carboxylic acid group. Pre-saturation studies at varying pH (3–10) are recommended to identify ideal conditions for biological assays .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved during structural elucidation?
- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Repurify samples via recrystallization or column chromatography and re-analyze under standardized conditions. Compare results with computational simulations (e.g., DFT calculations) for validation .
Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound in antimicrobial studies?
- Methodological Answer : Synthesize analogs with modifications at the fluoro (C8) or carboxylic acid (C7) positions. Test against Gram-negative/-positive bacterial strains using MIC assays. Correlate substituent electronegativity and steric effects with activity. Molecular docking can predict binding affinity to target enzymes (e.g., DNA gyrase) .
Q. Which advanced analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Employ LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water). Validate the method for sensitivity (LOD < 0.1 µg/mL), linearity (R² > 0.99), and recovery (>90%). Internal standards (e.g., deuterated analogs) mitigate matrix effects .
Q. How should stability studies be designed to assess this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated degradation studies at elevated temperatures (40–60°C), UV light exposure, and pH extremes (1–13). Monitor degradation products via UPLC-PDA. Kinetic modeling (Arrhenius equation) predicts shelf-life. Include control samples with antioxidants (e.g., BHT) to evaluate oxidative stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Variability may stem from differences in assay protocols (e.g., bacterial strain selection, incubation time). Replicate experiments using standardized CLSI guidelines. Perform meta-analysis of existing data to identify outliers. Validate findings with orthogonal assays (e.g., time-kill curves vs. MIC) .
Experimental Design Guidelines
Q. What frameworks (e.g., PICO, FINER) are appropriate for formulating research questions on this compound’s mechanism of action?
- Methodological Answer : Use PICO to define:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
